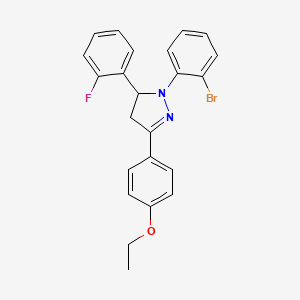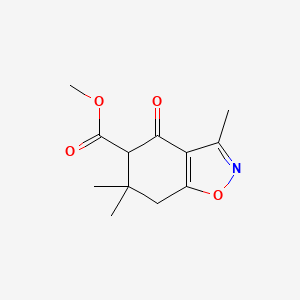![molecular formula C20H26N2 B5177135 3-[1-(3-phenylbutyl)-2-piperidinyl]pyridine](/img/structure/B5177135.png)
3-[1-(3-phenylbutyl)-2-piperidinyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(3-phenylbutyl)-2-piperidinyl]pyridine, commonly known as ABT-089, is a chemical compound that belongs to the class of pyridine derivatives. It is a potent agonist of the nicotinic acetylcholine receptor, which is a type of receptor that is involved in various physiological processes, including learning, memory, and attention. ABT-089 has gained significant attention in the scientific community due to its potential applications in the treatment of various neurological disorders.
Mecanismo De Acción
ABT-089 exerts its pharmacological effects by binding to and activating the nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of this receptor leads to the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of cognitive function and memory.
Biochemical and physiological effects:
ABT-089 has been shown to improve cognitive function and memory in animal models of various neurological disorders. It has also been shown to increase the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of cognitive function and memory. Additionally, ABT-089 has been shown to enhance synaptic plasticity, which is a process that is crucial for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABT-089 has several advantages for use in lab experiments, including its potent agonist activity at the nicotinic acetylcholine receptor, its ability to improve cognitive function and memory in animal models, and its potential applications in the treatment of various neurological disorders. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several potential future directions for research on ABT-089, including further studies on its pharmacological effects and mechanisms of action, its potential applications in the treatment of various neurological disorders, and the development of novel derivatives with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to determine the safety and efficacy of ABT-089 in humans and to explore its potential as a therapeutic agent for various neurological disorders.
Métodos De Síntesis
The synthesis of ABT-089 involves several steps, starting with the reaction of 3-cyanopyridine with 3-phenylbutylmagnesium bromide to form 3-(3-phenylbutyl)pyridine. This intermediate is then treated with bromine to form 3-(3-phenylbutyl)pyridine N-oxide, which is subsequently reduced with sodium borohydride to produce ABT-089.
Aplicaciones Científicas De Investigación
ABT-089 has been extensively studied for its potential applications in the treatment of various neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. Several preclinical studies have demonstrated that ABT-089 can improve cognitive function and memory in animal models of these disorders.
Propiedades
IUPAC Name |
3-[1-(3-phenylbutyl)piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-17(18-8-3-2-4-9-18)12-15-22-14-6-5-11-20(22)19-10-7-13-21-16-19/h2-4,7-10,13,16-17,20H,5-6,11-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWXDQSNYTUSNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCCCC1C2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

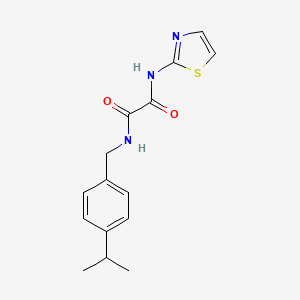
![7-(4-acetylphenyl)-2-ethyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5177053.png)
![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5177054.png)
![N-[2-(5-methyl-2-thienyl)ethyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5177061.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-thiophenesulfonamide](/img/structure/B5177070.png)
![methyl 4-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5177083.png)
![4-bromo-N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5177087.png)
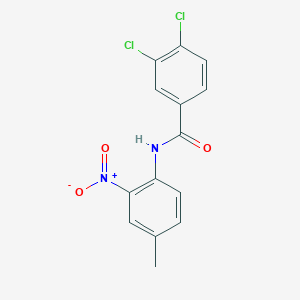
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5177098.png)
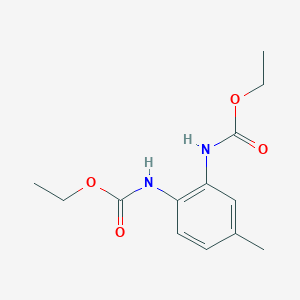
![2-{4-[4-(2-furoyl)-1-piperazinyl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5177121.png)

